Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a synthetic amino lipid. This compound is used in combination with other lipids to form lipid nanoparticles, which are crucial for the delivery of mRNA-based vaccines . It is particularly known for its role in the drug delivery system for the Moderna COVID-19 vaccine .
Preparation Methods
The preparation of Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves an alkylation reaction. In this process, a secondary amine is combined with a lipid bromo ester . The synthetic route can be summarized as follows:
Starting Materials: Secondary amine and lipid bromo ester.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Industrial Production: In an industrial setting, the synthesis is scaled up using large reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Medicine: Integral in the formulation of mRNA vaccines, such as the Moderna COVID-19 vaccine.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves the formation of lipid nanoparticles. These nanoparticles protect mRNA molecules and facilitate their entry into cells via receptor-mediated endocytosis . The ionizable lipids within the nanoparticles bind to the negatively charged backbone of mRNA, ensuring efficient delivery .
Comparison with Similar Compounds
Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is similar to other synthetic amino lipids used in lipid nanoparticle formulations, such as:
ALC-0315: Another lipid used in mRNA vaccine formulations.
Distearoylphosphatidylcholine: A phospholipid used in lipid nanoparticles.
DMG-PEG 2000: A PEGylated lipid that stabilizes nanoparticles.
The uniqueness of this compound lies in its specific structure, which provides optimal properties for mRNA delivery and stability .
Properties
Molecular Formula |
C46H91NO5 |
---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxybutyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-12-15-18-27-34-41-51-45(49)37-30-23-19-25-32-39-47(42-43(48)8-4)40-33-26-20-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
FDXZUBWPUOXVKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CC(CC)O |
Origin of Product |
United States |
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